molecular formula C9H11BrN2O B1440222 4-(2-Bromopyridin-4-yl)morpholine CAS No. 1049023-41-7

4-(2-Bromopyridin-4-yl)morpholine

Cat. No. B1440222
M. Wt: 243.1 g/mol
InChI Key: JCRVQCRLFOBEPW-UHFFFAOYSA-N
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Description

“4-(2-Bromopyridin-4-yl)morpholine” is a chemical compound with the CAS Number: 1049023-41-7 . It has a molecular weight of 243.1 and is typically a white to yellow solid .


Molecular Structure Analysis

The molecular formula of “4-(2-Bromopyridin-4-yl)morpholine” is C9H11BrN2O . The InChI key and other detailed structural information were not found in the available resources.


Physical And Chemical Properties Analysis

“4-(2-Bromopyridin-4-yl)morpholine” is a white to yellow solid . It is stored in a refrigerator and shipped at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

1. Role in PI3K-AKT-mTOR Pathway Inhibition

4-(2-Bromopyridin-4-yl)morpholine derivatives are recognized for their role in the inhibition of the PI3K-AKT-mTOR pathway, a crucial signaling pathway in cell survival and proliferation. This makes them important in the development of cancer therapeutics. A study highlighted the discovery of a non-nitrogen containing morpholine isostere, which mimics the conformation of 4-(2-Bromopyridin-4-yl)morpholine, leading to the development of a potent dual inhibitor of mTORC1 and mTORC2 (Hobbs et al., 2019).

2. Photophysical and Biomolecular Binding Properties

Another research application involves the photophysical properties of morpholine derivatives. A study synthesized new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and analyzed their photophysical properties, demonstrating strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

3. Synthesis of Antimicrobials

Morpholine and its derivatives are also significant in synthesizing antimicrobials. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is used in the synthesis of potent antimicrobials including arecoline derivatives and phendimetrazine. This compound was synthesized in nine steps with an overall yield of 36%, demonstrating its applicability in pharmaceutical synthesis (Kumar et al., 2007).

4. Role in Cancer Therapeutics

The morpholine group plays a role in cancer therapeutics, particularly in compounds showing cytotoxic effects. For instance, derivatives of 4-anilinoquinazolines substituted by the morpholine group were found to inhibit the growth of tumor cell lines, indicating the potential anticancer properties of these compounds (Jantová et al., 2001).

5. Inhibitors of DNA-Dependent Protein Kinase

Morpholine derivatives are also investigated as inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for DNA repair. Compounds like 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor of DNA-PK inhibitors, show the importance of morpholine derivatives in developing new cancer treatments (Aristegui et al., 2006).

6. Applications in Phototherapy

In the field of photoactivated cancer therapeutic methods, morpholine derivatives are used in developing smart near-infrared photosensitizers. These compounds exhibit enhanced cancer theranostic performance, indicating their potential in photodynamic therapy (PDT) and photothermal therapy (PTT) (Tang et al., 2019).

properties

IUPAC Name

4-(2-bromopyridin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRVQCRLFOBEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671722
Record name 4-(2-Bromopyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromopyridin-4-yl)morpholine

CAS RN

1049023-41-7
Record name 4-(2-Bromopyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromopyridin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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